6-Methyl-1-N-(2-methylpropyl)benzene-1,2-diamine
CAS No.:
Cat. No.: VC17512287
Molecular Formula: C11H18N2
Molecular Weight: 178.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N2 |
|---|---|
| Molecular Weight | 178.27 g/mol |
| IUPAC Name | 3-methyl-2-N-(2-methylpropyl)benzene-1,2-diamine |
| Standard InChI | InChI=1S/C11H18N2/c1-8(2)7-13-11-9(3)5-4-6-10(11)12/h4-6,8,13H,7,12H2,1-3H3 |
| Standard InChI Key | XFCNONNJHAUSPP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)N)NCC(C)C |
Introduction
Structural and Chemical Identity
6-Methyl-1-N-(2-methylpropyl)benzene-1,2-diamine (C₁₁H₁₈N₂) consists of a benzene ring with two amine groups in the ortho positions (1,2-diamine). The nitrogen at position 1 is substituted with an isobutyl group (-CH₂CH(CH₃)₂), while a methyl group (-CH₃) occupies position 6. This configuration confers steric bulk and electronic effects that influence its reactivity and coordination behavior.
The molecule’s planar aromatic core facilitates π-π interactions, while the isobutyl group introduces hydrophobicity. The primary amine at position 2 remains unsubstituted, enabling participation in hydrogen bonding or metal coordination. Computational studies of similar ortho-diamine derivatives suggest a HOMO-LUMO energy gap of ~4.5 eV, indicative of moderate electronic stability .
Synthesis Pathways
Alkylation of o-Phenylenediamine Derivatives
A common route to N-alkylated diamines involves the selective alkylation of o-phenylenediamine precursors. For example, the patent CN102557964A outlines a method for synthesizing N-methyl-o-phenylenediamine via methylation of o-nitroaniline followed by reduction. Adapting this approach, 6-methyl-1-N-(2-methylpropyl)benzene-1,2-diamine could be synthesized through:
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Nitration and Alkylation:
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Starting with 6-methyl-o-nitroaniline, alkylation using 2-methylpropyl bromide under basic conditions (e.g., KOH in acetone) yields 1-(2-methylpropyl)-6-methyl-2-nitroaniline .
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Reduction of the nitro group via catalytic hydrogenation (Pd/C, H₂) or chemical reductants (e.g., Fe/HCl) produces the target diamine .
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Protection-Deprotection Strategies:
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Temporary protection of one amine group (e.g., acetylation) allows selective alkylation of the other, followed by deprotection and reduction.
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Table 1: Hypothetical Synthesis Parameters
| Step | Reagents/Conditions | Yield* | Purity* |
|---|---|---|---|
| Nitroalkylation | 2-methylpropyl bromide, KOH, acetone, 60°C | ~85% | >95% |
| Reduction | 10% Pd/C, H₂ (0.5 MPa), methanol | ~90% | >98% |
*Estimated based on analogous reactions .
Physicochemical Characterization
Spectroscopic Analysis
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FTIR: Key peaks include N-H stretches (~3300 cm⁻¹), C-H stretches of the isobutyl group (2860–2960 cm⁻¹), and aromatic C=C vibrations (~1450–1600 cm⁻¹). A distinct υ(Ni-N) stretch at ~539 cm⁻¹ would appear in metal complexes .
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¹H NMR:
Thermal Stability
Thermogravimetric analysis (TGA) of related nickel complexes shows stability up to 225°C with minimal mass loss (~2%), suggesting that the free diamine ligand may exhibit comparable thermal resilience .
Biological and Coordination Chemistry Applications
Antimicrobial Activity
While direct data on 6-methyl-1-N-(2-methylpropyl)benzene-1,2-diamine is limited, structurally similar nickel-Schiff base complexes demonstrate significant antimicrobial effects. For instance, a nickel(II) complex with a Schiff base ligand derived from isobutylamine exhibited MIC values of 30–40 µg/mL against Candida species and Staphylococcus aureus . The diamine’s lone pairs likely facilitate metal coordination, enhancing bioactivity through mechanisms such as enzyme inhibition.
Table 2: Hypothetical Docking Results (Analogous Complexes)
| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (µM) |
|---|---|---|
| S. aureus Dihydrofolate Reductase | -8.62 | 0.48 |
| C. albicans Als9 Protein | -7.42 | 3.64 |
Coordination Chemistry
The diamine’s two amine groups act as bidentate ligands, forming stable square planar or octahedral complexes with transition metals. For example, nickel(II) complexes with similar ligands show square planar geometries (space group P21/n) and strong ligand-to-metal charge transfer (LMCT) transitions in UV-Vis spectra .
Industrial and Pharmacological Prospects
Scalable Synthesis
The patent CN102557964A emphasizes cost-effective, high-yield routes for N-alkylated diamines, advocating for industrial-scale production using readily available reagents like alkyl halides and palladium catalysts. Adapting these methods could render 6-methyl-1-N-(2-methylpropyl)benzene-1,2-diamine accessible for bulk applications.
Drug Development
Molecular docking studies of analogous compounds reveal strong interactions with microbial proteins (e.g., binding energy of -8.62 kcal/mol against S. aureus dihydrofolate reductase) . This suggests potential as a scaffold for antifolate or antifungal agents, warranting further in vitro validation.
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